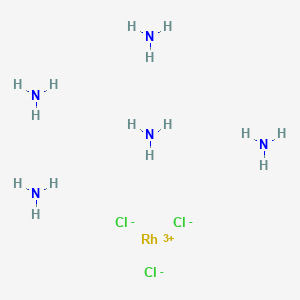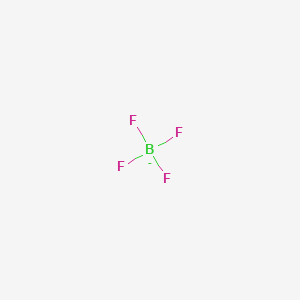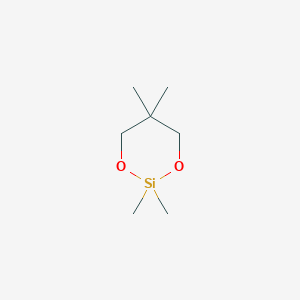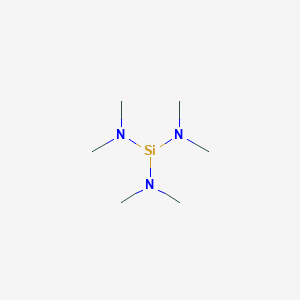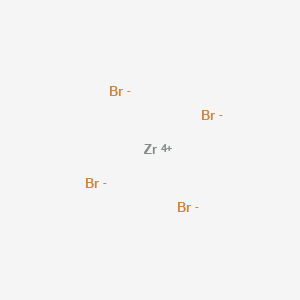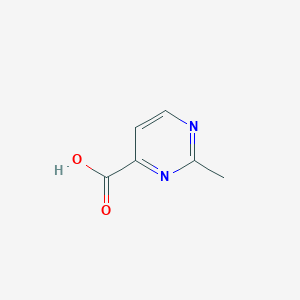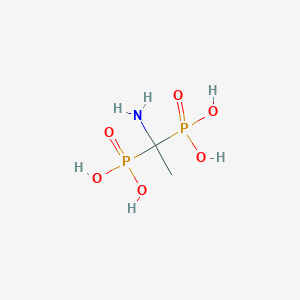
Iron(2+), tris(1,10-phenanthroline-kappaN1,kappaN10)-, (OC-6-11)-, diperchlorate
Overview
Description
Synthesis Analysis
The complex is often synthesized via solvothermal reactions or by reacting specific precursors like dipicolinic acid, 1,10-phenanthroline, and iron(III) perchlorate hexahydrate in ethanol. Single crystals suitable for analysis can be grown from the reaction mixture over time, revealing the increasingly characterized molecular structure of the complex (Payne, Stibrany, & Holder, 2007).
Molecular Structure Analysis
In these complexes, the iron(II) center is typically coordinated in a distorted octahedral geometry by six nitrogen atoms from three chelating 1,10-phenanthroline ligands. The molecular structures have been elucidated using X-ray crystallography, showcasing the intricate coordination and hydrogen bonding patterns that contribute to the stability of these complexes (Zhong, 2012).
Chemical Reactions and Properties
The iron(2+), tris(1,10-phenanthroline) complexes exhibit a range of chemical behaviors, particularly in redox reactions. They can undergo oxidation by various oxidizing agents in nonaqueous solutions, displaying interesting kinetics that have been the subject of detailed studies. The oxidation processes often involve the formation of iron(III) complexes, which can further participate in various chemical transformations (Schmid, Kirchner, & Sapunov, 1989).
Scientific Research Applications
Catalytic Properties
Iron complexes, including those with phenanthroline ligands, are known for their catalytic properties, particularly in oxidation reactions. These complexes can serve as efficient catalysts due to their ability to undergo reversible redox reactions. The metal-to-ligand charge transfer (MLCT) excited states of copper and iron-phenanthroline compounds, for instance, showcase significant catalytic activities by facilitating electron transfer processes in various chemical reactions (D. V. Scaltrito et al., 2000).
Environmental Remediation
Iron-based compounds, including iron oxide nanoparticles, have been extensively researched for their applications in environmental remediation. Their reactivity towards contaminants like chlorophenols and heavy metals allows for efficient water and wastewater treatment. Studies have shown that zero-valent iron and iron oxide nanoparticles can degrade toxic compounds, making them valuable in treating contaminated water sources (B. Gunawardana et al., 2011).
Material Science and Nanotechnology
Iron oxide nanoparticles synthesized through green chemistry approaches have found numerous applications in material science, including as additives in coatings, polymers, and as components in advanced nanocomposite materials. Their magnetic properties are particularly valuable in the development of novel materials for data storage, magnetic resonance imaging (MRI) contrast agents, and targeted drug delivery systems (H. Fahmy et al., 2018).
Biomedical Applications
The photoluminescence and magnetic properties of iron oxide nanoparticles are leveraged in biomedical applications, including imaging, diagnostics, and therapy. For instance, their superparamagnetic behavior at the nanoscale makes them ideal candidates for MRI contrast enhancement and for hyperthermia treatment of cancer (D. Shi et al., 2015).
Safety And Hazards
properties
IUPAC Name |
iron(2+);1,10-phenanthroline;diperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H8N2.2ClHO4.Fe/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*2-1(3,4)5;/h3*1-8H;2*(H,2,3,4,5);/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZDTKUCQUZJHS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24Cl2FeN6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14708-99-7 (Parent) | |
| Record name | 1,10-Phenanthroline ferrous perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014586540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8065793 | |
| Record name | 1,10-Phenanthroline ferrous perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
795.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark green crystalline solid; Soluble in water; [Alfa Aesar MSDS] | |
| Record name | 1,10-Phenanthroline ferrous perchlorate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9609 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Iron(2+), tris(1,10-phenanthroline-kappaN1,kappaN10)-, (OC-6-11)-, diperchlorate | |
CAS RN |
14586-54-0 | |
| Record name | 1,10-Phenanthroline ferrous perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014586540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron(2+), tris(1,10-phenanthroline-.kappa.N1,.kappa.N10)-, (OC-6-11)-, perchlorate (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,10-Phenanthroline ferrous perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(1,10-phenanthroline-N1,N10)iron diperchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



